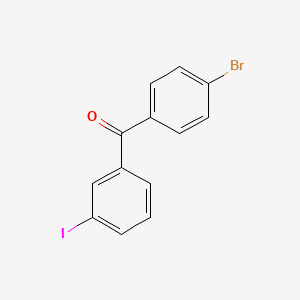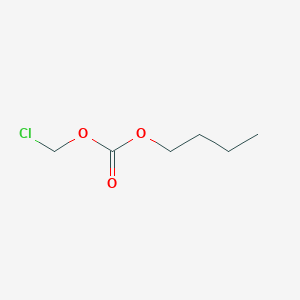
3-Amino-1-(4-bromophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-(4-bromophenyl)urea is a chemical compound with the molecular formula C7H8BrN3O and a molecular weight of 230.06 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of 3-Amino-1-(4-bromophenyl)urea involves the reaction with hydrazine hydrate in 1,4-dioxane and water under reflux conditions . A variety of N-substituted ureas can be synthesized by the nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent .Molecular Structure Analysis
The molecular structure of 3-Amino-1-(4-bromophenyl)urea contains a total of 20 bonds, including 12 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 urea (-thio) derivative, and 1 N hydrazine .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 3-Amino-1-(4-bromophenyl)urea include the reaction with hydrazine hydrate in 1,4-dioxane and water under reflux conditions .Physical And Chemical Properties Analysis
3-Amino-1-(4-bromophenyl)urea is a powder at room temperature with a melting point of 228-232°C . It has a molecular weight of 230.06 .Scientific Research Applications
Organic Synthesis
3-Amino-1-(4-bromophenyl)urea serves as a building block in organic synthesis. Its unique structure allows for the creation of various chemical compounds through substitution reactions where the bromine atom can be replaced with other groups, leading to a wide range of derivatives with potential applications in medicinal chemistry and materials science .
Crystallography Studies
The compound is used in crystallography to understand molecular and crystal structures. By analyzing its crystal structure, researchers can gain insights into intermolecular interactions and packing patterns which are crucial for the design of new materials with desired physical properties .
Antimicrobial Activity
Derivatives of 3-Amino-1-(4-bromophenyl)urea have been studied for their antimicrobial properties. These compounds can be synthesized and tested against various bacterial and fungal strains to develop new antibiotics or antifungal agents .
Tuberculosis Treatment Research
Some derivatives of this compound have shown promise as inhibitors of Mycobacterium tuberculosis epoxide hydrolase, an enzyme critical for the survival of the tuberculosis bacterium. This makes it a potential candidate for the development of new anti-tuberculosis drugs .
Cancer Research
3-Amino-1-(4-bromophenyl)urea derivatives are being explored for their anticancer activities. They can be used to synthesize compounds that target specific pathways in cancer cells, potentially leading to the development of new chemotherapeutic agents .
Enzyme Inhibition Studies
The compound is also valuable in the study of enzyme inhibition. By modifying its structure, researchers can create inhibitors for various enzymes, which is a fundamental approach in drug discovery for diseases where enzyme regulation is disrupted .
Material Science
In material science, 3-Amino-1-(4-bromophenyl)urea can be utilized to create polymers and coatings with specific properties. Its ability to form strong hydrogen bonds can lead to materials with enhanced strength and stability .
Computational Chemistry
Lastly, this compound is used in computational chemistry for 3D-QSAR studies, which help in the prediction of the activity of new compounds. It serves as a reference molecule for modeling studies that aim to understand the relationship between chemical structure and biological activity .
Mechanism of Action
Safety and Hazards
The safety information for 3-Amino-1-(4-bromophenyl)urea indicates that it is classified as a danger under the GHS05 and GHS07 pictograms . The safety data sheet for a similar compound, 3-(4-Bromophenyl)propionic acid, suggests that it may cause skin and eye irritation, and may be harmful if swallowed .
properties
IUPAC Name |
1-amino-3-(4-bromophenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN3O/c8-5-1-3-6(4-2-5)10-7(12)11-9/h1-4H,9H2,(H2,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRZHEPROLFSAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NN)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-(4-bromophenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














